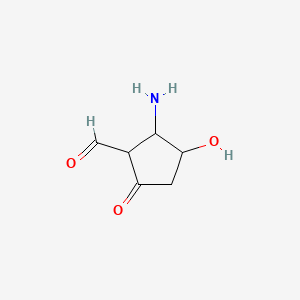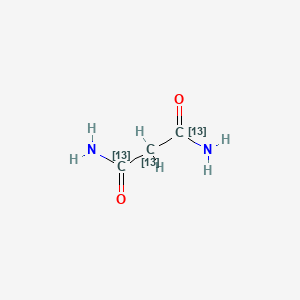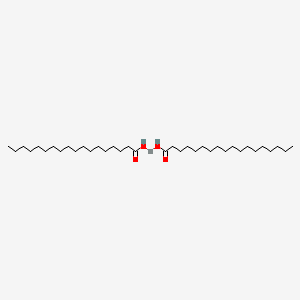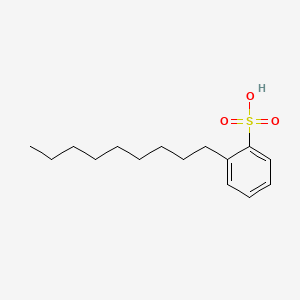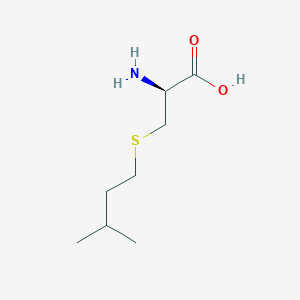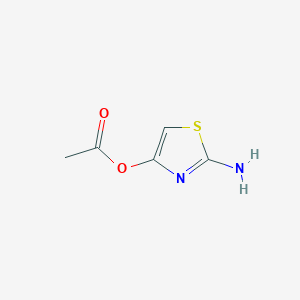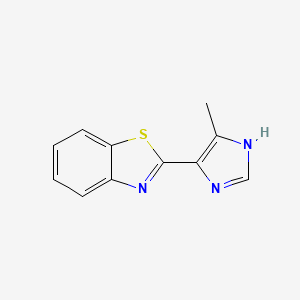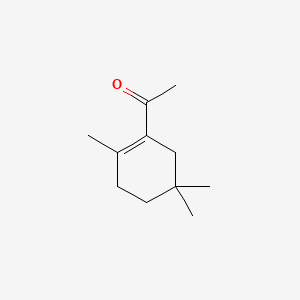
1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C11H18O It is characterized by a cyclohexene ring substituted with three methyl groups and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5,5-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5,5-trimethylcyclohexen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
1-(2,5,5-Trimethylcyclohexen-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2,6,6-Trimethylcyclohexen-1-yl)ethanone: Similar structure but different methyl group positions, leading to distinct chemical properties.
1-(1,3-Dimethylcyclohexen-1-yl)ethanone: Different substitution pattern on the cyclohexene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(2,5,5-trimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-11(3,4)7-10(8)9(2)12/h5-7H2,1-4H3 |
Clave InChI |
RIASJDSOXMFXGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(CC1)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
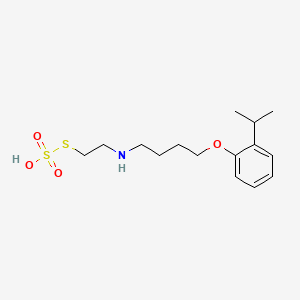
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
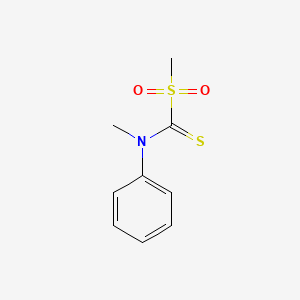
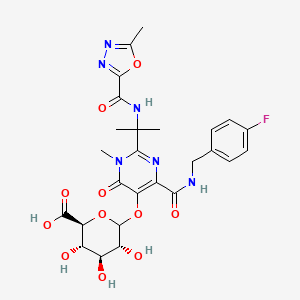
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
